molecular formula C6H14ClNO2 B6192728 (3S,5S)-5-methoxypiperidin-3-ol hydrochloride CAS No. 2679949-75-6

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No.: B6192728
CAS No.: 2679949-75-6
M. Wt: 167.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a piperidine derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 5-position of the piperidine ring.

    Hydroxylation: Introduction of the hydroxyl group (-OH) at the 3-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a simpler piperidine derivative.

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-5-methoxypiperidin-3-ol: The free base form of the compound.

    (3S,5S)-5-hydroxypiperidin-3-ol: A similar compound with a hydroxyl group instead of a methoxy group.

    (3S,5S)-5-chloropiperidin-3-ol: A derivative with a chlorine atom instead of a methoxy group.

Uniqueness

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to its specific combination of functional groups and stereochemistry This gives it distinct chemical and biological properties compared to other piperidine derivatives

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxy-1-butene", "hydrogen cyanide", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium sulfate", "methanol", "water" ], "Reaction": [ "Step 1: React 4-methoxy-1-butene with hydrogen cyanide in the presence of sodium hydroxide to form 4-methoxy-2-aminobutanenitrile.", "Step 2: Hydrolyze 4-methoxy-2-aminobutanenitrile with hydrochloric acid to form (3S,5S)-5-methoxypiperidin-3-ol.", "Step 3: Reduce (3S,5S)-5-methoxypiperidin-3-ol with sodium borohydride in the presence of acetic acid to form (3S,5S)-5-methoxypiperidin-3-ol hydrochloride.", "Step 4: Purify the product by washing with water and drying with sodium sulfate." ] }

CAS No.

2679949-75-6

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.